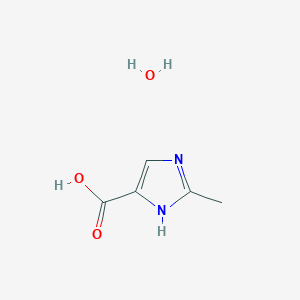
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Vue d'ensemble
Description
“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . It’s used in various scientific applications . Another related compound is “2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride”, which is a heterobifunctional PEG linker containing an amino group and a carboxylic acid .
Synthesis Analysis
The synthesis of related compounds often involves the use of amino acid building blocks . For example, the synthesis of “2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride” involves reactions with carboxylic acids, activated NHS esters, carbonyls, and others .
Molecular Structure Analysis
The InChI code for “4-(2-aminoethoxy)aniline hydrochloride” is "1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7 (10)2-4-8;/h1-4H,5-6,9-10H2;1H" . This provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Laboratory Synthesis
This compound is primarily used as a reagent in chemical synthesis within laboratory settings. Its structure allows for the introduction of the pyridinone moiety into larger molecules, which can be beneficial in synthesizing novel compounds with potential biological activity .
Biological Studies
Due to the presence of aminoethoxy and dimethylpyridinone groups, this compound can interact with biological systems. It may be used to study the interaction of small molecules with enzymes or receptors, aiding in the understanding of molecular docking and signaling pathways .
Material Science
In material science, the compound’s ability to act as a ligand can be exploited to create new metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and as sensors due to their porosity and stability .
Pharmaceutical Research
The structural features of this compound make it a candidate for drug development. It can serve as a building block for pharmaceuticals that target neurological disorders, as the pyridinone ring is a common feature in many neuroactive drugs .
Agricultural Chemistry
In agriculture, compounds like 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can be used to synthesize plant growth regulators. These substances can influence plant growth and development, potentially leading to increased crop yields .
Environmental Science
This compound could be used in environmental science to develop novel remediation techniques. Its chemical properties might allow it to bind to pollutants, facilitating their removal from water or soil .
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-4-3-10)6-9(12)11(7)2;/h5-6H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZTOQXNUIKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)


